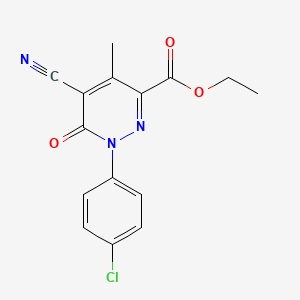![molecular formula C20H20N4O6S2 B11615959 3,4-dimethoxy-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B11615959.png)
3,4-dimethoxy-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(3,4-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(5-METHYL-3-ISOXAZOLYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety, an isoxazole ring, and a dimethoxybenzoyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-({[(3,4-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(5-METHYL-3-ISOXAZOLYL)-1-BENZENESULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-methyl-5-isoxazolecarboxylic acid.
Introduction of the Benzenesulfonamide Moiety: This step involves the reaction of the isoxazole derivative with a sulfonamide reagent, such as benzenesulfonyl chloride, under basic conditions.
Attachment of the Dimethoxybenzoyl Group: The final step involves the coupling of the intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
4-({[(3,4-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(5-METHYL-3-ISOXAZOLYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or isoxazole ring are replaced with other groups using suitable reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures (e.g., room temperature to reflux).
Scientific Research Applications
4-({[(3,4-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(5-METHYL-3-ISOXAZOLYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[(3,4-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(5-METHYL-3-ISOXAZOLYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors by binding to their active sites, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
4-({[(3,4-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(5-METHYL-3-ISOXAZOLYL)-1-BENZENESULFONAMIDE can be compared with similar compounds, such as:
4-Amino-N-(3-methyl-5-isoxazolyl)benzenesulfonamide: This compound shares the benzenesulfonamide and isoxazole moieties but lacks the dimethoxybenzoyl group.
4-Methyl-N-(5-methyl-3-isoxazolyl)benzamide: This compound contains the isoxazole ring and a benzamide group but does not have the benzenesulfonamide moiety.
N-(5-Methyl-3-isoxazolyl)-2-(4-nitrophenoxy)acetamide: This compound includes the isoxazole ring and a nitrophenoxy group but lacks the benzenesulfonamide and dimethoxybenzoyl groups.
The uniqueness of 4-({[(3,4-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(5-METHYL-3-ISOXAZOLYL)-1-BENZENESULFONAMIDE lies in its combination of structural features, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H20N4O6S2 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H20N4O6S2/c1-12-10-18(23-30-12)24-32(26,27)15-7-5-14(6-8-15)21-20(31)22-19(25)13-4-9-16(28-2)17(11-13)29-3/h4-11H,1-3H3,(H,23,24)(H2,21,22,25,31) |
InChI Key |
AOAVWQLHIOCLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11615876.png)
![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615880.png)
![7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one](/img/structure/B11615884.png)
![(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11615895.png)
![2-[(4-methoxybenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615897.png)

![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615916.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615920.png)
![2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11615933.png)
![1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11615936.png)
![2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11615940.png)
![6-Amino-3-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11615946.png)
![N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide](/img/structure/B11615960.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615967.png)
